molecular formula C14H11Cl2NO B10962868 2,5-dichloro-N-(2-methylphenyl)benzamide

2,5-dichloro-N-(2-methylphenyl)benzamide

Cat. No.: B10962868
M. Wt: 280.1 g/mol
InChI Key: JVOAISIPIWLDQG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an amide functional group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., ethanol).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Scientific Research Applications

2,5-Dichloro-N-(2-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(2-methylphenyl)benzamide is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. The position and nature of substituents on the benzene ring can significantly impact the compound’s properties, making it distinct from other similar benzamide derivatives .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,5-dichloro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

JVOAISIPIWLDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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